2-(Methylthio)thiophene

Organic Synthesis Heterocyclic Chemistry Regioselective Functionalization

2-(Methylthio)thiophene (CAS 5780-36-9), also known as 2-(methylsulfanyl)thiophene, is a sulfur-containing heterocyclic compound with the molecular formula C₅H₆S₂ and a molecular weight of 130.23 g/mol. It is a colorless to pale yellow liquid with a boiling point of 191.5 ± 13.0 °C at 760 mmHg and a density of approximately 1.2 g/cm³.

Molecular Formula C5H6S2
Molecular Weight 130.2 g/mol
CAS No. 5780-36-9
Cat. No. B1585591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylthio)thiophene
CAS5780-36-9
Molecular FormulaC5H6S2
Molecular Weight130.2 g/mol
Structural Identifiers
SMILESCSC1=CC=CS1
InChIInChI=1S/C5H6S2/c1-6-5-3-2-4-7-5/h2-4H,1H3
InChIKeyZLSMPEVZXWDWEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylthio)thiophene (CAS 5780-36-9): A Specialized Methylthio-Substituted Thiophene Building Block for Regioselective Synthesis and Molecular Electronics


2-(Methylthio)thiophene (CAS 5780-36-9), also known as 2-(methylsulfanyl)thiophene, is a sulfur-containing heterocyclic compound with the molecular formula C₅H₆S₂ and a molecular weight of 130.23 g/mol [1]. It is a colorless to pale yellow liquid with a boiling point of 191.5 ± 13.0 °C at 760 mmHg and a density of approximately 1.2 g/cm³ . The compound features a thiophene ring substituted with a methylthio (-SCH₃) group at the 2-position, which confers distinct electronic and steric properties that influence its reactivity in metalation, polyfunctionalization, and molecular junction formation [2]. Its applications span organic synthesis, agrochemical intermediate production, and molecular electronics .

Why 2-(Methylthio)thiophene Cannot Be Casually Replaced by 3-(Methylthio)thiophene or Other Thiophene Derivatives in Critical Applications


Although both 2-(methylthio)thiophene and 3-(methylthio)thiophene share the same molecular formula and functional group, their positional isomerism leads to fundamentally different regiochemical outcomes in metalation and polyfunctionalization reactions . Direct polymetalation of 2-(methylthio)thiophene with superbases yields exclusively 2,αS-disubstituted derivatives, whereas the 3-isomer produces 2,5,αS-trisubstituted products under identical conditions . Furthermore, in single-molecule electronics, 2-(methylthio)thiophene-terminated junctions exhibit reversible mechanical switching between monodentate and bidentate configurations—a property absent in simple phenyl methyl sulfide (MeSC₆H₅) control molecules [1]. These quantitative, position-dependent differences mean that substituting an alternative thiophene derivative will alter synthetic pathways, product distribution, and device performance, making generic interchange scientifically invalid.

2-(Methylthio)thiophene: Head-to-Head Comparative Evidence for Scientific Selection


Regioselective Polyfunctionalization: 2-(Methylthio)thiophene vs. 3-(Methylthio)thiophene

Under one-step polyfunctionalization conditions using superbases (LICKOR) followed by electrophilic quenching, 2-(methylthio)thiophene undergoes bimetallation to yield exclusively 2,αS-disubstituted thiophene derivatives. In contrast, 3-(methylthio)thiophene proceeds to 2,5,αS-trisubstituted products under the same reaction conditions .

Organic Synthesis Heterocyclic Chemistry Regioselective Functionalization

Distinct Metallation Patterns with n-Butyllithium and Superbase

2-(Methylthio)thiophene undergoes bimetallation at the 5-position and at the α-position relative to the methylthio sulfur atom when treated with superbase (LICKOR). In contrast, 3-(methylthio)thiophene is bimetallated at both the 2- and 5-positions by n-butyllithium and trimetallated at these positions plus the α-sulfur position by superbase [1].

Organometallic Chemistry Lithiation Thiophene Derivatives

Lower Ionization Energy Relative to Unsubstituted Thiophene

2-(Methylthio)thiophene exhibits an electron impact (EI) ionization energy of 8.10 ± 0.05 eV and a photoelectron (PE) vertical ionization energy of 8.63 ± 0.05 eV [1]. By comparison, unsubstituted thiophene has reported adiabatic and vertical ionization energies of approximately 8.8 eV and 9.6 eV, respectively [2]. The lower ionization energy indicates enhanced electron-donating character conferred by the methylthio substituent.

Physical Organic Chemistry Electronic Properties Ionization Potential

Reversible Mechanical Switching in Molecular Junctions: 2-(Methylthio)thiophene vs. Phenyl Methyl Sulfide Control

2-(Methylthio)thiophene-terminated molecular junctions exhibit reversible switching between monodentate (MeS-only) and bidentate (MeS- and thienyl S) configurations upon mechanical compression, accompanied by a large increase in electrical conductance. This switching behavior can occur at frequencies of at least 10 kHz. In contrast, control molecules terminated with MeSC₆H₅ (phenyl methyl sulfide) do not display this switching behavior [1]. The bidentate anchor also increases junction formation probability and enhances overall electrical properties relative to monodentate anchors [2].

Molecular Electronics Single-Molecule Junctions Conductance Switching

Gas Chromatographic Retention Index: Analytical Differentiation from Other Thiophenes

On a non-polar OV-101 capillary column, 2-(methylthio)thiophene exhibits Kovats retention indices ranging from 1036 to 1045 under isothermal conditions (130–150 °C) [1]. Under temperature-programmed conditions (50–200 °C at 4 K/min), the Van Den Dool and Kratz retention index is 1035 [1]. These values provide a definitive chromatographic fingerprint for compound identification and purity assessment.

Analytical Chemistry Gas Chromatography Retention Index

2-(Methylthio)thiophene: Evidence-Based Application Scenarios for Procurement and Research Planning


Regioselective Synthesis of 2,αS-Disubstituted Thiophene Derivatives

When a synthetic route requires a controlled, one-step installation of two substituents—one at the ring position ortho to sulfur and one at the α-position of the methylthio group—2-(methylthio)thiophene is the required starting material. Its unique bimetallation pattern with superbases (LICKOR) reliably yields 2,αS-disubstituted products, whereas the 3-isomer leads to trisubstitution under identical conditions . This predictability simplifies the synthesis of complex thiophene-based intermediates for pharmaceuticals and agrochemicals.

Molecular Electronics: Fabrication of Mechanically Switchable Single-Molecule Junctions

For researchers developing molecular-scale switches, memory elements, or logic gates, 2-(methylthio)thiophene provides a critical anchor motif that can reversibly transition between monodentate and bidentate binding configurations on gold electrodes . This switching behavior, absent in simple aryl methyl sulfide controls, enables large-amplitude conductance modulation and operates at frequencies up to 10 kHz [1]. The compound's ability to enhance junction formation probability also improves device yield in break-junction experiments [2].

Synthesis of Electron-Rich Thiophene Monomers for Conductive Polymers

The lower ionization energy of 2-(methylthio)thiophene (8.10–8.63 eV) compared to unsubstituted thiophene (~8.8–9.6 eV) makes it a more electron-rich monomer for electropolymerization and conductive polymer research . This enhanced electron-donating character can lower oxidation potentials and stabilize charged polymer states, which is beneficial for organic electronic applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) [1].

Quality Control and Analytical Method Development for Thiophene Derivatives

Analytical laboratories requiring accurate identification and quantification of 2-(methylthio)thiophene in reaction mixtures or commercial samples can rely on the established gas chromatographic retention indices (Kovats RI 1036–1045 on OV-101) . These reference values support method validation, impurity profiling, and regulatory compliance in industries ranging from fine chemicals to food flavoring, where this compound may appear as a trace component or synthetic intermediate.

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